molecular formula C16H22F3N3O3S B4292484 ETHYL 2-[(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE

ETHYL 2-[(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE

Cat. No.: B4292484
M. Wt: 393.4 g/mol
InChI Key: OIHKLMJJAUUSMI-UHFFFAOYSA-N
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Description

Ethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-(pentanoylamino)alaninate is a complex organic compound with a unique structure that includes a thiazole ring, a cyclopropyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The cyclopropyl group is introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts. The trifluoromethyl group is incorporated using trifluoromethylation reagents such as Ruppert-Prakash reagent (CF₃SiMe₃) under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-(pentanoylamino)alaninate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the trifluoromethyl group, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted thiazoles or trifluoromethyl derivatives.

Scientific Research Applications

Ethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-(pentanoylamino)alaninate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of ETHYL 2-[(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE involves its interaction with specific molecular targets and pathways. The thiazole ring and trifluoromethyl group are known to enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-(pentanoylamino)alaninate can be compared with other similar compounds, such as:

    Methyl 2-(benzoylamino)-N-(4-cyclopropyl-1,3-thiazol-2-yl)-3,3,3-trifluoro-D-alaninate: Similar structure but with a benzoylamino group instead of a pentanoylamino group.

    Ethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-L-alaninate: Similar structure but with an ethoxycarbonylamino group instead of a pentanoylamino group.

The uniqueness of ETHYL 2-[(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(4-cyclopropyl-1,3-thiazol-2-yl)amino]-3,3,3-trifluoro-2-(pentanoylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N3O3S/c1-3-5-6-12(23)21-15(16(17,18)19,13(24)25-4-2)22-14-20-11(9-26-14)10-7-8-10/h9-10H,3-8H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHKLMJJAUUSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=NC(=CS1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE
Reactant of Route 2
ETHYL 2-[(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-[(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE
Reactant of Route 4
ETHYL 2-[(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-[(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE

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